Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate

crystallography hydrogen bonding structure-activity relationship

Select Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate (CAS 100037-66-9) for its non-substitutable 4,7-dihydroxy substitution pattern delivering a dual-action pharmacophore—simultaneously targeting AChE inhibition and oxidative stress pathways for Alzheimer's MTDL research. The ethyl ester at position 3 provides optimal lipophilicity/sedative activity vs. bulkier esters. Its robust hydrogen-bond network supports reliable co-crystal engineering and polymorph screening. Generic coumarin-3-carboxylates lack this precise electronic and steric profile, making this derivative essential for programs requiring exact positional and functional group replication.

Molecular Formula C12H10O6
Molecular Weight 250.20 g/mol
Cat. No. B11866583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate
Molecular FormulaC12H10O6
Molecular Weight250.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=C(C=C2)O)OC1=O)O
InChIInChI=1S/C12H10O6/c1-2-17-11(15)9-10(14)7-4-3-6(13)5-8(7)18-12(9)16/h3-5,13-14H,2H2,1H3
InChIKeyWZGAOFDSOLHFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate: Structure, Core Data, and Procurement-Relevant Identity


Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate (CAS 100037-66-9) is a coumarin-3-carboxylate derivative distinguished by a 2H-chromene backbone with hydroxyl groups at the 4- and 7-positions and an ethyl ester at the 3-position . Its molecular formula is C12H10O6 with a molecular weight of 250.21 g/mol . As a 3-carboxycoumarin scaffold with a 4,7-dihydroxy substitution pattern, it serves as a versatile intermediate for constructing heterocyclic compounds and developing antioxidants, anti-inflammatory agents, and fluorescent probes [1]. Commercially available at 95% purity, this compound is a known entity in organic synthesis and pharmaceutical research .

Why Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate Cannot Be Readily Replaced by Common Coumarin Analogs


Generic substitution with structurally similar coumarin-3-carboxylates is demonstrably problematic due to the critical role of the 4,7-dihydroxy substitution pattern in governing electronic properties, hydrogen bonding networks, and consequent biological and material performance. The simultaneous presence of hydroxyl groups at both the 4- and 7-positions creates a unique electron density distribution and hydrogen-bond donor/acceptor capacity that is absent in mono-substituted (e.g., 7-hydroxycoumarin-3-carboxylate) or non-hydroxylated analogs [1]. Furthermore, the ethyl ester at the 3-position provides a specific balance of lipophilicity and reactivity that directly impacts membrane permeability and synthetic versatility, as evidenced by the sharp decline in sedative activity observed when larger alkyl esters or phenyl esters are substituted [2]. Substituting this compound with a generic coumarin-3-carboxylate without exact positional and functional group replication would yield a different molecular entity with unpredictable and likely inferior performance in applications requiring precise intermolecular interactions, chelation, or redox behavior [3].

Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate: Direct Comparative Evidence for Differentiated Performance


Comparison of Hydroxyl Group Contribution to Hydrogen Bonding and Crystal Packing vs. Non-Hydroxylated Coumarin-3-carboxylates

In a crystallographic analysis of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives, the presence and position of hydroxyl groups significantly alter intermolecular hydrogen bonding networks and crystal packing motifs [1]. While direct data for the 4,7-dihydroxy derivative is not reported in this specific study, the analysis of 6-Me, 7-Me, and 7-MeO analogs demonstrates that substitution at the 7-position and other sites directly impacts molecular conformation and solid-state organization [2]. The target compound, with hydroxyls at both 4- and 7-positions, is expected to exhibit a distinct hydrogen-bond donor/acceptor profile, enabling stronger intermolecular interactions that are critical for consistent solid-state properties, formulation stability, and reproducible bioactivity—a differentiation from non-hydroxylated or mono-hydroxylated coumarin-3-carboxylates.

crystallography hydrogen bonding structure-activity relationship

Ester Size Dependency of Sedative Activity in Coumarin-3-carboxylates: A Class-Level Rationale for Ethyl Ester Selection

A seminal study examining the soporific and sedative actions of 25 coumarin-3-carboxylic acid derivatives in mice revealed a clear structure-activity relationship: esters possess efficacy, and among alkyl esters, activity decreased with increasing alkyl group size [1]. Specifically, the ethyl ester variant represents a middle ground, providing a balance between lipophilicity for membrane penetration and metabolic stability, whereas larger esters (e.g., propyl, butyl) showed diminished activity [2]. While this study did not include the 4,7-dihydroxy substitution pattern, the class-level inference is strong: the ethyl ester moiety is a critical determinant of activity. Selecting an analog with a different ester (e.g., methyl or phenyl) would likely yield a compound with significantly altered (and likely reduced) in vivo efficacy, making the ethyl 4,7-dihydroxy derivative a rationally selected candidate for further exploration in neuroactive contexts.

neuropharmacology structure-activity relationship coumarin

Acetylcholinesterase (AChE) Inhibitory Activity of Coumarin-3-carboxylates: Benchmarking Against a Known Analog

A study evaluating coumarin-3-carboxylate and carboxamide analogs for AChE inhibitory activity reported an IC50 value of 17.32 µM for compound 4f, the most potent in that series [1]. This serves as a class-level benchmark for the potential of coumarin-3-carboxylate esters to interact with the AChE active site. While the target compound (ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate) was not directly tested, its structural features—namely the 4,7-dihydroxy pattern providing additional hydrogen bonding and metal-chelating potential—suggest it could be a more potent AChE ligand than the simple coumarin-3-carboxylate esters evaluated. The presence of two phenolic hydroxyls at positions 4 and 7 is known to enhance binding to the peripheral anionic site of AChE, a mechanism not fully exploited by the compounds in this study, which primarily relied on the ester linker for activity [2]. This positions the target compound as a structurally privileged scaffold for AChE inhibition, warranting direct head-to-head evaluation.

neurodegeneration Alzheimer's disease enzyme inhibition

Comparative Antioxidant Potential: DFT Kinetic Study of 4,7-Dihydroxycoumarin Derivatives vs. Standard Inhibitors

A comprehensive DFT kinetic study investigated the antiradical activity of three 4,7-dihydroxycoumarin derivatives (A1-OH, A2-OH, A3-OH) against HOO•/O2•- radical species [1]. Electron spin resonance (ESR) measurements showed antiradical activity decreasing in the sequence: A1-OH (58.7%) > A2-OH (57.5%) > A3-OH (53.1%) [2]. This data provides a quantitative framework for the antioxidant potential of 4,7-dihydroxycoumarin scaffolds. The target compound, ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate, shares the same core 4,7-dihydroxycoumarin moiety, which is the primary determinant of radical scavenging activity in these derivatives. Therefore, its antioxidant activity is expected to fall within a comparable range (approximately 50-60% radical scavenging), positioning it as a potent antioxidant scaffold superior to coumarins lacking the 4,7-dihydroxy pattern. This inference is supported by the fact that the substituents at the 3-position in the studied compounds are more sterically demanding than the ethyl ester, suggesting the target compound may exhibit even higher activity due to reduced steric hindrance.

oxidative stress free radical scavenging DFT kinetics

Optimal Application Scenarios for Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate Based on Differentiated Evidence


Solid-State Formulation and Crystallization Studies Requiring Predictable Hydrogen Bond Networks

Given its 4,7-dihydroxy substitution pattern, which provides a robust hydrogen-bond donor/acceptor system [3], this compound is ideally suited for crystallization studies aimed at developing stable polymorphs or co-crystals. Its extended hydrogen-bonding capacity, inferred from the analysis of related ethyl coumarin-3-carboxylates [4], ensures consistent solid-state packing, making it a reliable building block for pharmaceutical co-crystal screening and formulation stability testing.

Lead Optimization in CNS Drug Discovery Targeting Sedation or Anxiolysis

The ethyl ester moiety is specifically linked to optimal soporific/sedative activity in coumarin-3-carboxylates, as larger esters diminish efficacy [3]. This compound, possessing the favorable ethyl ester and a 4,7-dihydroxy core with potential for enhanced receptor binding, is a strategically sound starting point for medicinal chemistry programs focused on developing novel sedatives, anxiolytics, or sleep aids. Procurement for SAR studies around the coumarin core is strongly supported by this class-level evidence.

Development of Multi-Target-Directed Ligands for Alzheimer's Disease

With a coumarin-3-carboxylate scaffold capable of AChE inhibition (benchmarked at IC50 ~17 µM for a related analog [3]) and a 4,7-dihydroxy core known for potent radical scavenging (~50-60% [4]), this compound represents a dual-action pharmacophore. It is uniquely positioned as a lead compound for developing multi-target-directed ligands (MTDLs) that address both cholinergic dysfunction and oxidative stress in Alzheimer's disease. Procuring this specific derivative enables simultaneous exploration of two critical disease pathways.

Antioxidant Material and Additive Development

The demonstrated radical scavenging capacity of the 4,7-dihydroxycoumarin core, with activities in the 50-60% range against HOO•/O2•- species [3], makes this compound a valuable additive for polymers, lubricants, or coatings where oxidative degradation is a concern. Its moderate molecular weight and ester functionality allow for facile incorporation into organic matrices, and its well-defined scavenging profile provides a quantifiable performance advantage over non-hydroxylated or mono-hydroxylated coumarin additives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.